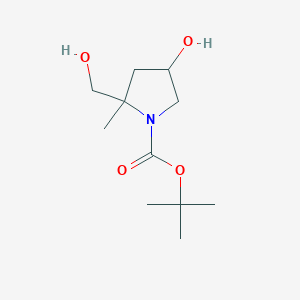

Tert-butyl 4-hydroxy-2-(hydroxymethyl)-2-methylpyrrolidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 4-hydroxy-2-(hydroxymethyl)-2-methylpyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO4/c1-10(2,3)16-9(15)12-6-8(14)5-11(12,4)7-13/h8,13-14H,5-7H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIVFMRKFZNRXMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CN1C(=O)OC(C)(C)C)O)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-hydroxy-2-(hydroxymethyl)-2-methylpyrrolidine-1-carboxylate typically involves the reaction of tert-butyl 4-hydroxy-2-methylpyrrolidine-1-carboxylate with formaldehyde under basic conditions. The reaction proceeds through the formation of a hydroxymethyl intermediate, which is then further reacted to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of specific catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-hydroxy-2-(hydroxymethyl)-2-methylpyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

Reduction: The compound can be reduced to form alcohols or amines.

Substitution: The hydroxyl groups can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce primary or secondary alcohols.

Scientific Research Applications

Tert-butyl 4-hydroxy-2-(hydroxymethyl)-2-methylpyrrolidine-1-carboxylate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 4-hydroxy-2-(hydroxymethyl)-2-methylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The hydroxyl and hydroxymethyl groups can form hydrogen bonds with proteins or enzymes, potentially inhibiting their activity. The tert-butyl group may also play a role in stabilizing the compound and enhancing its binding affinity.

Comparison with Similar Compounds

Comparison with Structural Analogues

Pyrrolidine Derivatives with Varied Substituents

Compound A : (2S,4S)-tert-butyl 4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate

- Molecular Formula: C₁₀H₁₉NO₄; MW: 217.26 g/mol .

- Key Differences: Lacks the 2-methyl substituent present in the target compound. The stereochemistry (2S,4S) may influence chiral recognition in catalysis or drug-receptor interactions .

- Applications: Used as a chiral building block in peptide mimetics .

Compound B : tert-butyl (2S,4S)-4-hydroxy-2-(methoxymethyl)pyrrolidine-1-carboxylate

- Molecular Formula: C₁₁H₂₁NO₄; MW: 231.29 g/mol .

- Key Differences: Methoxymethyl group replaces hydroxymethyl, reducing hydrogen-bonding capacity. This alters solubility (increased lipophilicity) and metabolic stability .

Compound C : tert-butyl 4-(hydroxy(pyridin-2-yl)methyl)piperidine-1-carboxylate

Stereochemical Variants

Compound D : (2R,4R)-tert-butyl 4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate

Data Tables

Table 1. Structural and Physical Properties

| Compound Name | Molecular Formula | MW (g/mol) | Key Substituents | CCS (Ų, [M+H]⁺) | CAS Number |

|---|---|---|---|---|---|

| Target Compound | C₁₁H₂₁NO₄ | 231.29 | 2-methyl, 4-hydroxy | 153.1 | 2031258-55-4 |

| (2S,4S)-tert-butyl 4-hydroxy-2-(hydroxymethyl) | C₁₀H₁₉NO₄ | 217.26 | None | N/A | 191280-88-3 |

| (2S,4S)-4-hydroxy-2-(methoxymethyl) | C₁₁H₂₁NO₄ | 231.29 | Methoxymethyl | N/A | 1207853-51-7 |

Table 2. Functional Group Impact on Properties

| Functional Group | Hydrogen Bonding | Lipophilicity (LogP)* | Metabolic Stability |

|---|---|---|---|

| Hydroxymethyl (-CH₂OH) | High | Low | Moderate |

| Methoxymethyl (-CH₂OMe) | Low | High | High |

| Pyridyl | Moderate (via N) | Moderate | Variable |

*Estimated via substituent contribution.

Biological Activity

Overview

Tert-butyl 4-hydroxy-2-(hydroxymethyl)-2-methylpyrrolidine-1-carboxylate, also known by its CAS number 2031258-55-4, is a compound with significant biological activity. Its molecular formula is C11H21NO4, and it has a molecular weight of 231.29 g/mol. This compound is of interest in various fields, including medicinal chemistry and pharmacology, due to its potential therapeutic applications.

| Property | Value |

|---|---|

| Molecular Formula | C11H21NO4 |

| Molecular Weight | 231.29 g/mol |

| CAS Number | 2031258-55-4 |

| Purity | ≥ 95% |

| Structure | Chemical Structure |

Synthesis

The synthesis of this compound typically involves the following steps:

- Starting Material : The synthesis often begins with (S)-pyroglutamic acid.

- Protection of Functional Groups : The carboxylic acid group is protected using tert-butanol.

- Reduction : The lactam ring is reduced using lithium aluminum hydride (LiAlH4).

- Methyl Group Introduction : A methyl group is introduced at the 2-position.

- Purification : The final product is purified through recrystallization or chromatography.

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological properties:

- Antioxidant Activity : Studies have shown that this compound can scavenge free radicals, contributing to its potential protective effects against oxidative stress .

- Neuroprotective Effects : Animal models suggest that the compound may have neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases .

- Anti-inflammatory Properties : In vitro studies indicate that it may inhibit pro-inflammatory cytokines, suggesting a role in managing inflammatory conditions .

Case Studies

- Neuroprotection in Rodent Models :

- Oxidative Stress Mitigation :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.